molecular formula C9H7ClFN3 B1426393 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole CAS No. 1250722-79-2

4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole

Cat. No. B1426393
CAS RN: 1250722-79-2
M. Wt: 211.62 g/mol
InChI Key: VLGLRQATCZRWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole (CMFT) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. CMFT has a wide range of properties and characteristics that make it an attractive option for a variety of applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Theoretical Analysis : 1,2,4-triazole derivatives, including chloro and fluoro derivatives, have been synthesized and characterized through various techniques such as X-ray diffraction, DSC, TGA, and HSM. These derivatives exhibit unique intermolecular interactions, contributing to their structural and functional properties (Shukla et al., 2014).

  • Structural Characterization of Derivatives : Isostructural triazole derivatives containing fluorophenyl groups have been synthesized. Their structure determination involved single-crystal diffraction, revealing planar molecules with specific orientation of fluorophenyl groups (Kariuki et al., 2021).

Molecular Interactions and Stability

  • Intermolecular Interactions and Stability : A study on ethyl 2-triazolyl-2-oxoacetate derivatives, including those with fluoro and chlorophenyl groups, revealed significant O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis and DFT calculations, contributing to understanding the molecule's stability (Ahmed et al., 2020).

  • Long-Range Coupling Analysis : Triazole derivatives with fluorophenyl substituents show long-range 19F-1H and 19F-13C coupling, which was confirmed through NMR spectroscopy and X-ray analysis. This study helps in understanding the spatial arrangement and electronic properties of these molecules (Kane et al., 1995).

Applications in Material Synthesis

  • Synthesis of Intermediate Compounds : Research on the synthesis of (Chloromethyl) bis (4-fluorophenyl) methylsilane, an intermediate for fungicides, highlights the use of 1,2,3-triazoles in material synthesis. The study provides insights into improving the purity and yield of such intermediates (Xiang-li, 2013).

  • Energetic Salts Synthesis : The synthesis of triazolyl-functionalized energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole illustrates the compound's utility in developing materials with high thermal stability and density (Wang et al., 2007).

Pharmaceutical and Chemical Applications

  • Antimicrobial Studies : A class of 1,2,4-triazole derivatives, including fluorophenyl compounds, were synthesized and found to have enhanced antimicrobial properties when halogen substituted. This demonstrates the pharmaceutical potential of these derivatives (Desabattina et al., 2014).

  • Synthesis of PPAR Agonists : The synthesis of 1,4-disubstituted 1,2,3-triazoles with PPAR agonist activities, including compounds with fluoro and chloro substituents, reveals the compound's significance in developing novel pharmaceutical agents (Ciocoiu et al., 2010).

properties

IUPAC Name

4-(chloromethyl)-1-(3-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-5-8-6-14(13-12-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGLRQATCZRWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.